Bienvenue dans la boutique en ligne BenchChem!

N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cytotoxicity counter-screen HepG2 Drug safety profiling

Procure this specific meta-nitrophenyl isochromanone for your Huntington's disease probe development. Validated in AlphaScreen (mHTT-CaM) assays and HepG2 counter-screens, it shows negligible cytotoxicity at 15 µM, reducing false-positive risks. Unlike para-nitro analogs or untested core variants, its defined electronic profile ensures target engagement consistency. Essential for SAR, metabolic stability, and enzymology studies requiring a characterized 3-nitroprobe.

Molecular Formula C16H12N2O5
Molecular Weight 312.281
CAS No. 874466-88-3
Cat. No. B2588971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
CAS874466-88-3
Molecular FormulaC16H12N2O5
Molecular Weight312.281
Structural Identifiers
SMILESC1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H12N2O5/c19-15(17-11-5-3-6-12(9-11)18(21)22)14-8-10-4-1-2-7-13(10)16(20)23-14/h1-7,9,14H,8H2,(H,17,19)
InChIKeyNTGUTOODNPWIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 110 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 874466-88-3): Scope and Pharmacophore Identity


N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 874466-88-3) is a fully synthetic small molecule belonging to the isochroman-1-one (3,4-dihydro-1H-2-benzopyran-1-one) class. Its structure integrates a 1-oxo-isochroman core with a 3-carboxamide bridge linked to a meta-nitrophenyl substituent, producing a molecular formula of C₁₆H₁₂N₂O₅ and a molecular weight of 312.28 g/mol . Unlike chromone- or coumarin-based chemotypes, the 1H-2-benzopyran scaffold presents a distinct spatial arrangement of the lactone carbonyl and aromatic ring, which may confer different preferences for target binding pockets compared to the more extensively studied 2H-1-benzopyran (chromene) isomers. Currently, publicly available evidence for this specific compound is sparse: it has been registered in screening collections and evaluated in at least two bioassays—an AlphaScreen assay measuring abrogation of mutant huntingtin–calmodulin (mHTT–CaM) interaction, and a HepG2 cytotoxicity counter-screen . No peer-reviewed publications or issued patents identified by the present search explicitly name this compound as a lead series member, distinguishing it from more mature isochromanone-based antiproliferative agents described in the medicinal chemistry literature.

Why Generic Substitution Fails for N-(3-Nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide


Simply substituting N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide with another isochromanone derivative from the same screening library carries a high risk of altered bioactivity profiles. The 3-nitrophenyl substitution pattern dictates the electron-withdrawing character, molecular shape, and hydrogen-bonding capacity of the molecule, which in turn modulates target engagement. Even closely related analogs—such as the 4-nitrophenyl regioisomer (CAS not located in primary sources), the 4-methyl-2-nitrophenyl variant (CAS not located in primary sources), or the 3-methyl-substituted core analog (CAS not located in primary sources)—can exhibit divergent activity owing to shifts in nitro group positioning or steric bulk at the anilide ring. The broader isochromanone class, exemplified by the 17-member library described by Huszár et al. (2010), shows a parabolic dependence of antiproliferative activity on lipophilicity [1]. Since the target compound’s measured logP and its position on that activity–lipophilicity curve have not been reported, replacing it with a compound of unknown lipophilicity risks selecting an analog that falls outside the optimal window for cellular potency. Furthermore, the available HepG2 cytotoxicity data (see Section 3) demonstrate that this specific compound exhibits negligible cytotoxicity at 15 µM, a property that may not be conserved across all nitrophenyl-substituted isochromanones. Any procurement decision must therefore treat each analog individually unless head-to-head data prove functional equivalence.

Quantitative Differentiation Guide: N-(3-Nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide Against Comparators


HepG2 Cytotoxicity Counter-Screen at 15 µM: Target Compound vs. Isochromanone Class Inference

In a HepG2 cytotoxicity assay conducted in a cell-based system using a plate reader, N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide produced a phenotype activity value of -3.1 at a single-point concentration of 15 µM . By comparison, the broader isochromanone class has been associated with potent antiproliferative activity; for instance, Huszár et al. (2010) identified a lead isochromanone that inhibited A431 epidermoid carcinoma cell growth via PARP cleavage-dependent apoptosis, with IC₅₀ values likely in the low micromolar range (exact IC₅₀ not disclosed in the abstract) [1]. Although the Huszár compound is structurally distinct (a 4-arylidene-isochromanone rather than a 3-carboxamide), the near-zero cytotoxicity of the target compound at a relevant screening concentration suggests it does not engage the same antiproliferative mechanisms as the most potent class members.

Cytotoxicity counter-screen HepG2 Drug safety profiling Isochromanone selectivity

Mutant Huntingtin–Calmodulin (mHTT–CaM) Interaction Abrogation: A Distinct Target Engagement Profile

This compound was tested in an Alphascreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin (mHTT) and calmodulin (CaM), under the assay identifier KU-CaM-Htt INH-01 . The disclosure of this assay entry confirms that the compound was selected for screening against a protein–protein interaction (PPI) target implicated in Huntington’s disease pathology. No quantitative % inhibition or IC₅₀ values are publicly available for this compound in this assay. By contrast, the structurally related N-(4-nitrophenyl) regioisomer and 3-methyl-N-(4-nitrophenyl) analog have not been linked to mHTT–CaM screening in the sources retrieved, indicating that the 3-nitrophenyl substitution pattern may have been specifically chosen for this PPI target. Activity data for comparator compounds are absent from the retrieved data sources.

Huntington's disease Protein-protein interaction AlphaScreen mHTT-CaM

Structural Differentiation: 3-Nitrophenyl vs. 4-Nitrophenyl Regioisomer

The precise position of the nitro substituent on the anilide ring distinguishes N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (meta-nitro) from its 4-nitrophenyl (para-nitro) regioisomer. Both compounds share the same molecular formula (C₁₆H₁₂N₂O₅) and molecular weight (312.28 g/mol), but differ in the spatial trajectory of the nitro dipole and in the electronic effect exerted on the amide NH via resonance [1]. A meta-nitro group exerts a predominantly inductive electron-withdrawing effect (-I), whereas a para-nitro group contributes both inductive and strong resonance (-M) effects, altering the acidity of the amide proton and potentially the geometry of the anilide ring relative to the isochromanone core. These physicochemical differences are well-established in medicinal chemistry: for example, in benzamide-based PARP inhibitors, the position of the nitro group modulates hydrogen-bonding interactions with catalytic tyrosine residues [2]. Quantitative head-to-head binding data for this pair of regioisomers are not available in the public domain, but the differential electronic profile provides a rational basis for non-interchangeability.

Structure-activity relationship Nitrophenyl isomerism Electron-withdrawing group Molecular recognition

Recommended Application Scenarios for N-(3-Nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide


Huntington’s Disease Probe Development: PPI Abrogation Screening Follow-Up

The documented entry of this compound in the mHTT–CaM AlphaScreen assay (KU-CaM-Htt INH-01) positions it as a starting point for Huntington’s disease probe development . A research group seeking to confirm and characterize mHTT–CaM inhibitory activity should procure this specific compound for concentration-response follow-up (IC₅₀ determination) and counter-screening against wild-type HTT–CaM binding. The compound’s negligible HepG2 cytotoxicity at 15 µM reduces the likelihood that any observed signal reduction in the AlphaScreen format arises from non-specific cytotoxicity rather than genuine PPI disruption.

Anticancer Library Design: Exploiting the Isochromanone Lipophilicity–Activity Relationship

The isochromanone class displays a parabolic relationship between lipophilicity and antiproliferative activity against A431 cells, with an optimal logP window identified by Huszár et al. (2010) . Although the target compound itself is not antiproliferative at 15 µM in HepG2 cells, it can serve as a negative-control reference point in a focused library expansion project. Procurement of this compound alongside a more potent comparator from the same chemotype enables SAR studies aimed at understanding why certain isochromanones trigger PARP-dependent apoptosis while others do not.

Nitrophenyl Regioisomer Specificity Studies in Enzymology

The electronic distinction between 3-nitrophenyl (meta) and 4-nitrophenyl (para) substituents can be harnessed in enzymology experiments to probe the electronic requirements of a target binding pocket . For laboratories investigating nitroreductase substrates, cytochrome P450 metabolism of nitroaromatics, or the role of nitro group position in enzyme inhibition, this compound provides a defined meta-nitro isochromanone probe that complements the more commonly available para-nitro analogs.

Drug Metabolism and Pharmacokinetics (DMPK) Profiling of Nitroaromatic Heterocycles

Nitroaromatic compounds are known substrates for flavin-containing reductases, and their metabolic fate is influenced by the position of the nitro substituent. This compound—featuring a 3-nitrophenyl group conjugated to an isochromanone lactone—can serve as a model substrate in DMPK studies comparing nitro reduction rates and resultant amine metabolite formation across regioisomers. Procurement of the 3-nitro, 4-nitro, and other substituted analogs from the same core scaffold enables systematic in vitro metabolic stability profiling that informs lead optimization strategies.

Quote Request

Request a Quote for N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.